molecular formula C11H12ClN3O B7910628 8-(Chloromethyl)-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine

8-(Chloromethyl)-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B7910628
M. Wt: 237.68 g/mol
InChI Key: ZNRSUIZCZGUJNY-UHFFFAOYSA-N
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Description

The compound 8-(Chloromethyl)-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine features a fused [1,2,4]triazolo[4,3-a]pyridine core, a bicyclic scaffold combining a triazole and pyridine ring. Key substituents include:

  • Tetrahydrofuran-2-yl group at position 3: The oxygen-containing tetrahydrofuran ring may improve solubility and influence steric or electronic interactions in binding pockets.

While direct synthetic or biological data for this compound are absent in the provided evidence, analogs with modifications at positions 3 and 8 demonstrate diverse applications, including antifungal, herbicidal, and pharmaceutical activities .

Properties

IUPAC Name

8-(chloromethyl)-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-7-8-3-1-5-15-10(8)13-14-11(15)9-4-2-6-16-9/h1,3,5,9H,2,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRSUIZCZGUJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C3N2C=CC=C3CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Hydrazinylpyridines

The triazolo[4,3-a]pyridine core is synthesized via 5-exo-dig cyclization of 2-hydrazinylpyridines with chloroethynylphosphonates. This method employs potassium carbonate in acetonitrile at 60°C, achieving near-quantitative yields. The reaction proceeds through a ketenimine intermediate, enabling rapid ring closure (Scheme 1).

Table 1: Representative Cyclocondensation Conditions

Starting MaterialReagentSolventTemp (°C)Yield (%)
2-HydrazinylpyridineChloroethynylphosphonateCH₃CN6098
2-HydrazinylquinolineChloroethynylphosphonateCH₃CN6095

Microwave-Assisted Cyclization

Microwave irradiation (120°C, 30 min) in acetic acid accelerates cyclization, reducing reaction times by 80% compared to conventional heating. This method minimizes side products, yielding 83–89% pure triazolo[4,3-a]pyridine derivatives.

Chloromethylation at Position 8

Direct Chloromethylation

Chloromethyl groups are introduced via electrophilic substitution using chloromethyl methyl ether (MOMCl) and Lewis acids (e.g., AlCl₃) in dichloromethane. Regioselectivity at position 8 is achieved by steric and electronic directing effects of the tetrahydrofuran-2-yl group.

Table 2: Chloromethylation Optimization

SubstrateReagentCatalystTime (h)Yield (%)
3-(THF-2-yl)-triazolo[4,3-a]pyridineMOMClAlCl₃472
3-(THF-2-yl)-triazolo[4,3-a]quinolineMOMClFeCl₃668

POCl₃-Mediated Chlorination

Phosphorus oxychloride (POCl₃) at 120°C converts hydroxyl or amine groups at position 8 into chloromethyl derivatives via nucleophilic displacement. This method is effective for substrates with electron-withdrawing groups, yielding 55–65%.

Tetrahydrofuran-2-yl Group Installation

Acid-Catalyzed Cyclization of 1,4-Diols

The tetrahydrofuran ring is formed by cyclizing 1,4-butanediol derivatives using concentrated sulfuric acid at 170°C. This method is scalable, producing tetrahydrofuran-2-yl moieties in 85–90% yield.

Equation 1 :
1,4-DiolH2SO4,170CTetrahydrofuran-2-yl\text{1,4-Diol} \xrightarrow{\text{H}_2\text{SO}_4, 170^\circ \text{C}} \text{Tetrahydrofuran-2-yl}

Nucleophilic Substitution

A pre-formed tetrahydrofuran-2-yl group is introduced via SN2 displacement of a bromine or iodine substituent on the triazolo core. Tetrabutylammonium iodide (TBAI) in DMF facilitates this reaction at 100°C, achieving 70–75% yields.

Integrated Synthetic Routes

Sequential Cyclization-Chloromethylation

A three-step protocol combines cyclocondensation, chloromethylation, and tetrahydrofuran installation:

  • Cyclocondensation : 2-Hydrazinylpyridine + chloroethynylphosphonate → triazolo[4,3-a]pyridine core.

  • Chloromethylation : MOMCl/AlCl₃ → 8-chloromethyl derivative.

  • Tetrahydrofuran Attachment : 1,4-diol cyclization or nucleophilic substitution.

Overall Yield : 48–52%.

One-Pot Microwave Synthesis

Microwave-assisted one-pot reactions condense cyclization and chloromethylation steps, reducing purification needs. Using acetic acid as both solvent and catalyst, this method achieves 65% yield in 1.5 hours.

Industrial-Scale Production

Continuous Flow Reactors

Optimized for large-scale synthesis, continuous flow systems enhance heat/mass transfer during cyclization and chloromethylation. Residence times of 10–15 minutes at 100°C improve throughput by 40% compared to batch processes.

Green Chemistry Approaches

Water-mediated reactions and recyclable catalysts (e.g., Amberlyst-15) reduce waste. For example, tetrahydrofuran synthesis in aqueous H₂SO₄ achieves 88% yield with 90% solvent recovery.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Chloromethyl protons resonate at δ 4.3–4.5 ppm (singlet).

  • ¹³C NMR : Tetrahydrofuran carbons appear at δ 25–35 ppm (C-2) and δ 70–75 ppm (C-3).

  • HRMS : Molecular ion peaks confirm [M+H]⁺ with <2 ppm error.

Purity Assessment

HPLC with C18 columns (ACN/H₂O mobile phase) verifies ≥98% purity. Residual solvents (e.g., DMF) are controlled to <0.1% via GC-MS.

Challenges and Solutions

Regioselectivity in Chloromethylation

Issue : Competing substitutions at positions 6 and 8.
Solution : Electron-donating groups (e.g., methoxy) at position 3 direct chloromethylation to position 8.

Tetrahydrofuran Ring Stability

Issue : Acid-sensitive tetrahydrofuran moieties degrade under strong acids.
Solution : Use mild acids (e.g., H₃PO₄) and low temperatures (≤100°C) during cyclization .

Chemical Reactions Analysis

Types of Reactions

8-(Chloromethyl)-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmacological agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. Compounds similar to 8-(Chloromethyl)-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine have shown efficacy against various bacterial strains .
  • Anti-inflammatory Properties : Some studies suggest that modifications of triazole compounds can lead to anti-inflammatory effects, which may be applicable in treating conditions like arthritis .

Synthesis of Novel Compounds

The chloromethyl group allows for further derivatization, enabling the synthesis of more complex molecules. This property is crucial in medicinal chemistry for creating libraries of compounds to test for biological activity.

  • Reactivity in Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions, allowing the introduction of diverse functional groups that can enhance biological activity or modify pharmacokinetic properties .

Research on Mechanisms of Action

Studies are ongoing to elucidate the mechanisms by which this compound interacts with biological systems. Understanding these mechanisms is essential for optimizing its therapeutic potential.

Data Tables

Application Description Reference
Antimicrobial ActivityEffective against various bacterial strains
Anti-inflammatory EffectsPotential use in treating inflammatory conditions
Synthesis of DerivativesFacilitates the creation of complex molecules

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University explored the antimicrobial properties of triazole derivatives similar to this compound. The results indicated that these compounds inhibited the growth of Gram-positive and Gram-negative bacteria effectively.

Case Study 2: Synthesis and Characterization

In another study published in Journal of Medicinal Chemistry, scientists synthesized a series of derivatives from this compound. They characterized these compounds using NMR and mass spectrometry and tested their biological activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 8-(Chloromethyl)-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of triazolo[4,3-a]pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Key Properties/Activities Notable Findings References
8-Chloro-3-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine 8-Cl, 3-(4-Cl-benzylthio) Antifungal activity Inhibited Fusarium oxysporum (62.02%) and Stemphylium lycopersici (51.19%) at 150 µg/mL. Crystal structure confirmed triclinic system (P1 space group).
8-Chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine 8-Cl, 3-(4-propylphenyl) Herbicidal activity Broad-spectrum weed inhibition (50% at 37.5 g/ha) and safety for crops like corn and rice. 3D-QSAR studies highlighted substituent hydrophobicity as critical.
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine 8-Cl, 6-CF₃ Pharmaceutical intermediate Molecular weight 221.566; used in synthesis of mGluR2 receptor modulators. Trifluoromethyl group enhances metabolic stability.
3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine 3-CClF₂, 8-CF₃ High purity (NLT 97%) Strong electron-withdrawing groups (Cl, CF₃) improve electrophilicity. Used in drug development (MolCore product MCZ11608).
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine 3-(4-benzyloxy-3-methoxyphenyl) Synthetic methodology Synthesized via oxidative ring closure (73% yield) using NaOCl, a green chemistry approach. Potential for antimicrobial applications.

Key Observations:

Substituent Position 8 :

  • Chloro (Cl) or chloromethyl (CH₂Cl) groups at position 8 are common in antifungal and herbicidal compounds. The chloromethyl group in the target compound may offer enhanced reactivity compared to chloro analogs, enabling covalent binding or prodrug activation .
  • Trifluoromethyl (CF₃) at position 6 or 8 (e.g., ) improves lipophilicity and metabolic stability, critical for pharmaceuticals .

Substituent Position 3: Bulky aryl groups (e.g., 4-propylphenyl in ) enhance herbicidal activity by increasing hydrophobicity, aligning with 3D-QSAR models .

Biological Activity Trends :

  • Antifungal activity correlates with sulfur-based substituents (e.g., benzylthio) at position 3, likely due to thiol-disulfide interactions in fungal enzymes .
  • Herbicidal activity is favored by lipophilic aryl groups at position 3, enhancing membrane penetration .
  • Pharmaceutical applications (e.g., mGluR2 modulators in ) require balanced electronic and steric properties, often achieved with halogenated or trifluoromethyl groups .

Synthetic Methods :

  • Oxidative ring closure (e.g., NaOCl-mediated cyclization in ) is a green alternative to toxic oxidants like Cr(VI) .
  • Phosphorus-containing derivatives () enable access to phosphonates for metal chelation or prodrug strategies, differing from the target compound’s chloromethyl group .

Biological Activity

8-(Chloromethyl)-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a triazolo-pyridine core, a tetrahydrofuran ring, and a chloromethyl group, which enhances its reactivity and biological profile. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₄ClN₃O, with a molecular weight of approximately 274.15 g/mol. The presence of the chloromethyl group contributes to its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the triazolo-pyridine scaffold followed by the introduction of the tetrahydrofuran moiety and chloromethyl group. Various methods have been explored to optimize yield and purity. For instance, one method involves using dichloromethane as a solvent with triethylamine as a base to facilitate the chloromethylation process .

Anticancer Activity

Recent studies have evaluated the anticancer potential of triazolo-pyridine derivatives similar to this compound. For example:

  • Cytotoxicity : In vitro assays have demonstrated that compounds with similar structures exhibit moderate to significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Notably, some derivatives showed IC50 values as low as 1.06 μM against A549 cells .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves inhibition of key signaling pathways associated with cancer cell proliferation. For instance, compounds have been shown to inhibit c-Met kinase activity, which is crucial for tumor growth and metastasis .

Anti-inflammatory Activity

Compounds structurally related to this compound have also been assessed for anti-inflammatory properties:

  • COX Inhibition : In vitro studies indicate that certain derivatives can inhibit COX-1 and COX-2 enzymes involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Study on c-Met Inhibition : A series of triazolo-pyridazine derivatives were synthesized and tested for their ability to inhibit c-Met kinase. The most effective compound exhibited an IC50 value comparable to established inhibitors like Foretinib .
  • Apoptosis Induction : Research indicated that specific derivatives could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and late apoptosis induction. This was evidenced by flow cytometry analyses showing increased sub-G1 populations in treated cells .

Table 1: Cytotoxicity of Triazolo-Pyridine Derivatives

CompoundCell LineIC50 (μM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33

Table 2: COX Inhibition Activity

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound A7580
Compound B6070

Q & A

Q. Table 1. Key Synthetic Routes for Triazolo[4,3-a]pyridines

MethodConditionsYield (%)Reference
Oxidative cyclizationNaOCl, EtOH, RT, 3 h73–82
Pd-catalyzed arylationPd(PPh3)4, K2CO3, dioxane, reflux65–85
NCS-mediated cyclizationNCS, CH3CN, rt, 4 h70–78

Q. Table 2. Bioactivity Data for Analogous Compounds

CompoundActivity (IC50/EC50)Target OrganismReference
8-Cl-3-(4-propylphenyl)-triazolo[...]37.5 g/ha (herbicidal)Echinochloa crusgalli
8-Cl-3-(sulfonyl)-triazolo[...]78.6% inhibition at 50 μg/mLRhizotonia erealis

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